

# Application Note: Quantitative Analysis of Citrinin in Red Yeast Rice Supplements

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Compound of Interest		
Compound Name:	Citrinin	
Cat. No.:	B600267	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Citrinin is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] Its presence in red yeast rice, a popular dietary supplement used to manage cholesterol levels, is a significant health concern due to its nephrotoxic, hepatotoxic, embryocidal, and fetotoxic properties.[2][3][4] Regulatory bodies have set maximum allowable limits for citrinin in these supplements, necessitating accurate and reliable quantitative analysis methods.[1][5] This application note provides detailed protocols for the quantitative analysis of citrinin in red yeast rice supplements, focusing on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

#### Analytical Methods Overview

Several analytical techniques are available for the quantification of **citrinin** in food and supplements. While Enzyme-Linked Immunosorbent Assay (ELISA) can be used for rapid screening, chromatographic methods like HPLC-FLD and LC-MS/MS are preferred for their higher sensitivity, specificity, and accuracy, making them suitable for regulatory compliance and research.[6][7] LC-MS/MS, in particular, has become the gold standard for mycotoxin analysis due to its superior performance.[8]

A comparative summary of the performance of different analytical methods is presented below.



Parameter	HPLC-FLD	LC-MS/MS	ELISA
Limit of Detection (LOD)	~250 μg/kg[9][10]	0.07 - 1.0 μg/kg[9][10] [11]	~0.2 ng/mL
Limit of Quantification (LOQ)	~825 μg/kg[9][10]	0.24 - 3.0 μg/kg[9][10] [11]	Not specified
**Linearity (R²) **	>0.999	>0.999[9][10]	Not specified
Recovery	>80%	75.4% - 106.5%[9][10] [11]	83.6% - 92.0%[12]
Specificity	Moderate	High	High (monoclonal Ab)
Throughput	Moderate	High	High

## **Experimental Protocols**

## Protocol 1: Quantitative Analysis of Citrinin by LC-MS/MS

This protocol is based on a validated method for the determination of **citrinin** in red yeast rice food supplements.[13]

1. Sample Preparation (QuEChERS Extraction)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined extraction process.[3][11]

- Pre-treatment: Determine the average weight of the supplement capsules or tablets.[13]
- Extraction:
  - Weigh the appropriate number of tablets or capsules into a 500 mL polypropylene bottle.
     [13]
  - For each gram of sample, add 2.5 mL of dispersion solution (10% NaCl in water containing 1% HCl + 1% HAc).[13] Shake for 15 minutes.



- Add 5.0 mL of extraction solution (acetonitrile with 1% HCl + 1% HAc) per gram of sample.
   [13]
- Shake mechanically for 30 minutes.[13]
- Transfer 15 mL of the mixture to a 50 mL centrifuge tube.
- Add 100 μL of <sup>13</sup>C<sub>13</sub>-citrinin internal standard solution (1.0 μg/mL).[13]
- Add 4 g of magnesium sulfate and 1 g of sodium chloride.[13]
- Vortex for 30 seconds and centrifuge at 3500 rpm for 10 minutes.
- Dilution: Dilute the upper acetonitrile phase 10-fold with a dilution solution (MeOH/water/HAc, 80/18/2 v/v/v).[13]
- 2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatography (LC) System:
  - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μm)
  - Mobile Phase A: 5 mM Ammonium Acetate / 0.05% Acetic Acid in water[13]
  - Mobile Phase B: 5 mM Ammonium Acetate / 0.05% Acetic Acid in methanol[13]
  - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping
    up to a high percentage of mobile phase B to elute citrinin, followed by re-equilibration.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 μL
- Mass Spectrometry (MS/MS) System:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[9]



- MRM Transitions:
  - Citrinin: Monitor at least two transitions (e.g., precursor ion m/z 251.1 -> product ions m/z 233.1, 205.1).
  - <sup>13</sup>C<sub>13</sub>-Citrinin (Internal Standard): Adjust m/z values accordingly.
- 3. Data Analysis and Quantification
- Construct a calibration curve using citrinin standards of known concentrations.
- Quantify the citrinin concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Protocol 2: Quantitative Analysis of Citrinin by HPLC-FLD

This method is suitable for laboratories without access to LC-MS/MS instrumentation.

- 1. Sample Preparation (Immunoaffinity Column Clean-up)
- Extraction:
  - Homogenize the red yeast rice supplement sample.
  - Extract a known weight of the sample with a methanol/water mixture.[2][4]
  - Filter the extract.
- Clean-up:
  - Dilute the filtered extract with a phosphate buffer solution (e.g., 0.01 M H₃PO₄, pH 7.5).[2]
  - Pass the diluted extract through an immunoaffinity column specific for citrinin.[2][4]
  - Wash the column with the phosphate buffer to remove interfering substances.



- Elute the citrinin from the column with a methanol/phosphate buffer solution (e.g., pH 2.5, 7:3 v/v).[2]
- 2. HPLC-FLD Instrumentation and Conditions
- High-Performance Liquid Chromatography (HPLC) System:
  - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm)
  - Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., trifluoroacetic acid).
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20 μL
- Fluorescence Detector (FLD):
  - Excitation Wavelength: 331 nm
  - Emission Wavelength: 500 nm
- 3. Data Analysis and Quantification
- Prepare a calibration curve from **citrinin** standards.
- Quantify the citrinin concentration in the samples based on the peak area in the chromatogram and the calibration curve.

### **Method Validation Parameters**

The following table summarizes key validation parameters for the LC-MS/MS method for **citrinin** analysis in red yeast rice supplements.[9][11]



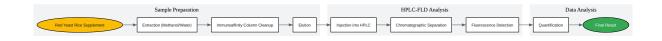
Parameter	Result
Linearity Range	0.1 - 100 μg/L[9]
Correlation Coefficient (R²)	> 0.999[9]
Limit of Detection (LOD)	0.07 μg/kg[11]
Limit of Quantification (LOQ)	0.24 μg/kg[11]
Recovery	82 - 104%[11]
Relative Standard Deviation (RSD)	< 14%[11]

### **Visualizations**



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Caption: LC-MS/MS workflow for citrinin analysis.



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Caption: HPLC-FLD workflow for citrinin analysis.



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